molecular formula C14H17N3O2 B2678737 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone CAS No. 383148-01-4

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone

Cat. No.: B2678737
CAS No.: 383148-01-4
M. Wt: 259.309
InChI Key: WEDWDVLZGINZBE-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine or iodine in chloroform.

Major Products:

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    Zolpidem: Used as a sedative and hypnotic drug.

    Saripidem: Anxiolytic and sedative properties.

    Zolimidine: Antiulcer drug.

Uniqueness: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone stands out due to its unique combination of the imidazo[1,2-a]pyridine and morpholine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11-14(17-5-3-2-4-13(17)15-11)12(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWDVLZGINZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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